molecular formula C17H27N3OS B2494952 N-(1-Cyano-1-cyclopropylethyl)-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)acetamide CAS No. 1436339-36-4

N-(1-Cyano-1-cyclopropylethyl)-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)acetamide

Cat. No.: B2494952
CAS No.: 1436339-36-4
M. Wt: 321.48
InChI Key: PTJPFDICDHEPHL-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is the one-pot synthesis via Schiff base formation, followed by cyclization and functional group modifications . The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-1-cyclopropylethyl)-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s structure and functionality.

    Substitution: Substitution reactions involve replacing one functional group with another, which can significantly change the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-(1-Cyano-1-cyclopropylethyl)-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Industry: Used in the development of novel materials and chemical processes

Mechanism of Action

The mechanism by which N-(1-Cyano-1-cyclopropylethyl)-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic amides and thia-azaspiro derivatives, such as:

Uniqueness

N-(1-Cyano-1-cyclopropylethyl)-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)acetamide stands out due to its unique combination of a cyano group, cyclopropyl ring, and spirocyclic structure. This distinct arrangement imparts specific chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3OS/c1-16(12-18,14-5-6-14)19-15(21)11-20-9-10-22-17(13-20)7-3-2-4-8-17/h14H,2-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJPFDICDHEPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN2CCSC3(C2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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